molecular formula C14H12N4O4 B2671589 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 898154-33-1

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2671589
CAS No.: 898154-33-1
M. Wt: 300.274
InChI Key: FRCVMAOQHAFRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide features a pyridazinone core substituted at position 3 with a furan-2-yl group, connected via an acetamide linker to a 5-methylisoxazole moiety. This structure combines heterocyclic motifs known for diverse bioactivities, including enzyme inhibition and antimicrobial effects. The pyridazinone scaffold is a common pharmacophore in medicinal chemistry, while the furan and isoxazole groups may enhance solubility and target binding through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-7-12(17-22-9)15-13(19)8-18-14(20)5-4-10(16-18)11-3-2-6-21-11/h2-7H,8H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCVMAOQHAFRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative belonging to the pyridazine family, characterized by its unique structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O4C_{16}H_{14}N_{4}O_{4}, with a molecular weight of 326.31 g/mol. The structure comprises a pyridazinone core, a furan moiety, and an isoxazole substituent, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC16H14N4O4
Molecular Weight326.31 g/mol
CAS Number1282116-04-4

Mechanisms of Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : The structural components suggest potential activity against a range of pathogens, including bacteria and fungi. The presence of the furan and pyridazine rings may enhance interaction with microbial targets.
  • Antioxidant Properties : Compounds containing furan and pyridazine moieties have been reported to exhibit significant antioxidant activity, which can be assessed using assays such as DPPH radical scavenging methods.
  • Anticancer Activity : Similar derivatives have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer, indicating potential for development as anticancer agents.

Case Studies and Research Findings

Research has highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Screening : A study on related pyridazine derivatives demonstrated effective inhibition against ESKAPE pathogens, suggesting that modifications in the structure could yield compounds with enhanced antimicrobial properties .
  • Antioxidant Evaluation : The antioxidant activity was evaluated using the DPPH assay, where derivatives showed radical scavenging ability comparable to ascorbic acid . This positions the compound as a candidate for further development in antioxidant therapies.
  • Cytotoxicity Testing : In vitro studies indicated that certain derivatives exhibited higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells . This differential activity underscores the need for targeted research on the compound's mechanism of action.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound NameStructure FeaturesUnique Properties
N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamideContains an acetylphenyl group; studied for antifungal activityAntifungal properties
2-(6-Oxo-p-tolyl)pyridazin-1(6H)-amideExhibits general anesthetic propertiesAnesthetic effects
5-(4-bromophenyl)pyridazinone derivativesNoted for selective receptor activitySelective receptor binding

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related pyridazinone derivatives from literature:

Compound Name Pyridazinone Substituents Linker Terminal Group Yield% Key Spectral Data (IR C=O, cm⁻¹) Biological Activity (Inferred)
Target Compound 3-(Furan-2-yl) Acetamide 5-Methylisoxazole N/A ~1660-1680 (hypothetical) Potential enzyme inhibition
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-Dichloro Acetamide Sulfonamide-aniline 79 Not reported PRMT5 inhibitor
Antipyrine/Pyridazinone Hybrid 6e 3-(4-Benzylpiperidin-1-yl) Acetamide Antipyrine derivative 62 1664, 1642 Not reported
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 3-Methyl, 5-(thioether) Acetamide 4-Bromophenyl 10 Not reported Formyl peptide receptor modulation

Key Observations:

Pyridazinone Substituents: The target’s furan-2-yl group introduces an electron-rich aromatic system, contrasting with electron-withdrawing 4,5-dichloro () or bulky piperidinyl substituents (). Furan may enhance π-stacking in target binding compared to thioether or halogenated groups .

This could improve solubility and metabolic stability .

Synthetic Routes: ’s method (thionyl chloride activation, TEA coupling) achieved 79% yield for a dichloro-pyridazinone analog. The target compound may require similar conditions, though reactivity of the 5-methylisoxazole amine could affect yields . Antipyrine hybrids () used reflux in ethanol with moderate yields (42–62%), suggesting solvent and temperature optimization may be critical for the target’s synthesis .

Physicochemical and Spectral Properties

  • IR Spectroscopy: Pyridazinone acetamides typically exhibit C=O stretches between 1660–1680 cm⁻¹ (e.g., 1664 cm⁻¹ in ). The target’s furan substituent may slightly shift this due to electron-donating effects .
  • 1H NMR: Expected signals include: Furan protons: δ ~6.3–7.4 ppm (H-3, H-4). Pyridazinone ring protons: δ ~6.5–8.0 ppm. 5-Methylisoxazole methyl: δ ~2.4 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.